An In-depth Technical Guide to Sodium 4,5-Dimethyl-1,3-oxazole-2-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to Sodium 4,5-Dimethyl-1,3-oxazole-2-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry
Introduction
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both structural novelty and versatile reactivity for the synthesis of complex, biologically active molecules. Among the heterocyclic compounds that have garnered significant attention, the oxazole nucleus stands out as a "privileged structure"[1]. This five-membered aromatic ring, containing both oxygen and nitrogen, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].
This technical guide provides a comprehensive overview of a specific, functionalized member of this class: Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate . We will delve into its chemical architecture, physicochemical properties, and key synthetic methodologies. Furthermore, this guide will illuminate its role as a valuable chemical intermediate and building block in the field of medicinal chemistry, offering insights for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics. While this compound serves as a versatile precursor, it is intended for research use only and not for diagnostic or therapeutic applications[1].
Chemical Structure and Identification
The fundamental identity of Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate is rooted in its distinct molecular structure. The core of the molecule is a 1,3-oxazole ring, which is substituted with two methyl groups at the C4 and C5 positions and a carboxylate group at the C2 position. The anionic charge of the carboxylate is balanced by a sodium cation.
Caption: Proposed synthetic pathway for 4,5-dimethyl-1,3-oxazole-2-carboxylic acid.
Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-oxazole-2-carboxylic Acid
The following protocol is adapted from established general procedures for the synthesis of 4,5-disubstituted oxazoles and should be optimized for specific laboratory conditions.[3][4]
Step 1: Synthesis of Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate
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Reaction Setup: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add propionic acid (1.0 equivalent), 4-dimethylaminopyridine (DMAP, 1.5 equivalents), and anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
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Activation: Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equivalents) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved. The in-situ formation of a highly electrophilic acylpyridinium salt is the key to this transformation.[4]
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Cycloaddition: Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture.
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Reaction: Stir the mixture in a preheated oil bath at 40°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 4,5-Dimethyl-1,3-oxazole-2-carboxylic Acid
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Reaction Setup: Dissolve the crude ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate from Step 1 in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
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Hydrolysis: Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.
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Workup: If basic hydrolysis was performed, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the organic solvent.
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Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,5-dimethyl-1,3-oxazole-2-carboxylic acid.
The final sodium salt can be prepared by treating the carboxylic acid with one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent.
Chemical Reactivity and Derivatization
The reactivity of the 4,5-dimethyl-1,3-oxazole-2-carboxylate system is influenced by the electronic properties of its substituents.
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The Oxazole Ring: The oxazole ring is aromatic, but less so than thiazoles.[5]
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Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. However, in this molecule, the C5 position is already substituted with a methyl group. The methyl groups at C4 and C5 are electron-donating, which would typically activate the ring towards electrophilic attack. Conversely, the carboxylate group at C2 is electron-withdrawing, deactivating the ring and making electrophilic substitution more challenging compared to unsubstituted oxazoles.[1]
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Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally uncommon and requires the presence of a good leaving group.[1]
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The Carboxylate Group: The carboxylate group is a versatile functional handle for further derivatization. It can be converted to a variety of other functional groups, such as amides, esters, and alcohols, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Development
The true value of Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The oxazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocyclic system.[2]
While specific drugs directly synthesized from this particular sodium salt are not prominently documented, the 4,5-dimethyloxazole-2-carboxylic acid moiety is of significant interest for several reasons:
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Scaffold for Bioactive Molecules: 4,5-Disubstituted oxazole derivatives are recognized as privileged building blocks for a wide range of natural products and bioactive molecules.[4] The dimethyl substitution pattern provides a specific steric and electronic environment that can be exploited in drug design to achieve desired target interactions.
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Precursor for Kinase and Protease Inhibitors: Researchers utilize oxazole derivatives to explore new chemical space in the development of targeted therapies such as protease and kinase inhibitors.[1] The ability to readily derivatize the carboxylate group allows for the introduction of various pharmacophoric elements to modulate potency and selectivity.
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Anticancer Agents: Oxazole derivatives have shown potent anticancer activity by targeting various mechanisms, including the inhibition of STAT3, tubulin polymerization, and DNA topoisomerases.[6][7] The 4,5-dimethyloxazole core can serve as a rigid scaffold to orient key functional groups for optimal binding to cancer-related targets.
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Antimicrobial and Anti-inflammatory Agents: The oxazole nucleus is also present in compounds with significant antimicrobial and anti-inflammatory properties.[1] For instance, certain 4,5-diphenyloxazolone derivatives have been investigated as selective COX-2 inhibitors.[8] The 4,5-dimethyl substitution offers a variation on this theme for the development of new anti-inflammatory agents.
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